molecular formula C13H17NO5 B13895050 Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate

Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate

Cat. No.: B13895050
M. Wt: 267.28 g/mol
InChI Key: FQHZNFIKDSJAIM-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethoxy group and a nitrophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate can be synthesized through the acid-catalyzed addition of ethanol to ethyl acrylate. This process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is typically carried out at elevated temperatures, around 99-105°C, for 12-24 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active compounds that exert biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate can be compared with other similar esters:

This compound is unique due to the presence of both an ethoxy group and a nitrophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 3-ethoxy-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C13H17NO5/c1-3-18-12(9-13(15)19-4-2)10-5-7-11(8-6-10)14(16)17/h5-8,12H,3-4,9H2,1-2H3

InChI Key

FQHZNFIKDSJAIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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